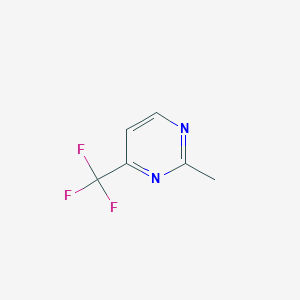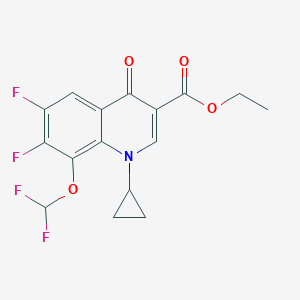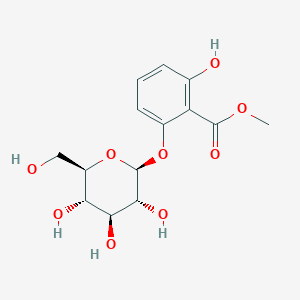
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester, also known as Cnidioside B Methyl ester, is a chemical compound with the molecular formula C19H24O10 and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of a glucopyranosyl group attached to a salicylic acid methyl ester moiety, making it a unique glycoside derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester typically involves the glycosylation of salicylic acid methyl ester with a suitable glucopyranosyl donor. One common method involves the use of a lipase enzyme in acetonitrile to achieve regioselective galloylation of methyl beta-D-glucopyranoside . This method ensures high conversion rates and regioselectivity towards the primary hydroxyl group of the glucopyranoside ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step chemical synthesis processes, including selective protection and deprotection steps to ensure the desired regioselectivity and yield. Enzymatic methods, such as the use of lipases, are also explored for their efficiency and eco-friendliness .
化学反应分析
Types of Reactions
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl moiety, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex glycoside derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate its binding to carbohydrate receptors, while the salicylic acid methyl ester part can interact with enzymes and proteins involved in inflammatory pathways . This dual interaction contributes to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glycoside with similar glucopyranosyl structure.
Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glycoside with antioxidant properties.
Uniqueness
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester stands out due to its unique combination of a glucopyranosyl group and a salicylic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-RRZLQCMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
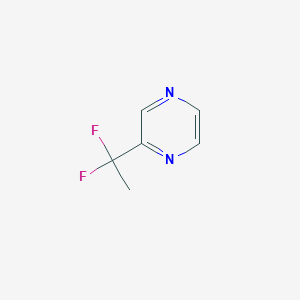
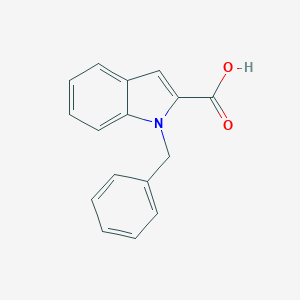
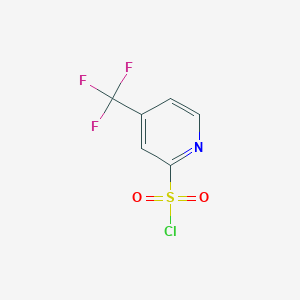
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
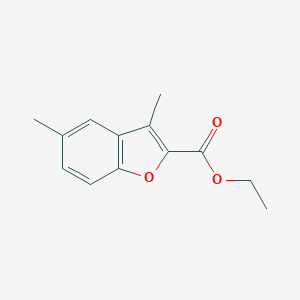
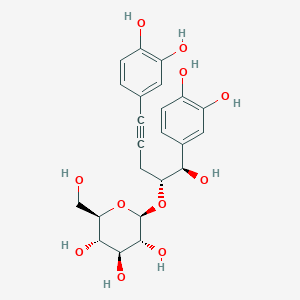
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
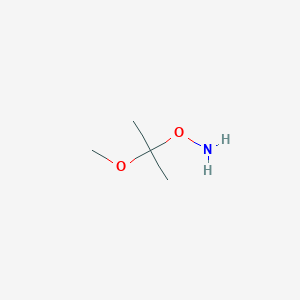
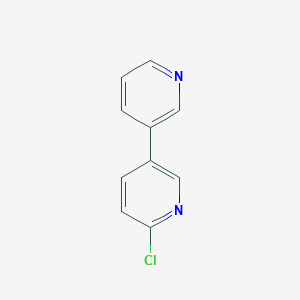
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)

